molecular formula C15H15NO3 B5885739 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene CAS No. 712344-64-4

1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene

Cat. No.: B5885739
CAS No.: 712344-64-4
M. Wt: 257.28 g/mol
InChI Key: ROCVWDHBLSOSKD-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene is a synthetic organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This structure is characterized by a benzene ring disubstituted with methyl groups at the 1 and 4 positions, and a (4-nitrophenyl)methoxy group at the 2 position. The nitro group attached to the phenoxy moiety is a strong electron-withdrawing group, which can significantly influence the electronic properties and reactivity of the molecule, making it a candidate for various research applications. While specific biological or chemical applications for this exact compound are not detailed in the literature, its structure suggests potential utility. Compounds featuring nitrophenoxy groups are often explored as intermediates in organic synthesis, particularly in the development of more complex molecules like pharmaceuticals, agrochemicals, and functional materials . The nitro group can serve as a precursor to other functional groups, such as amines, via reduction. Researchers may investigate this compound as a building block in supramolecular chemistry or as a model substrate in reaction mechanism studies. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyl-2-[(4-nitrophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-11-3-4-12(2)15(9-11)19-10-13-5-7-14(8-6-13)16(17)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVWDHBLSOSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247665
Record name 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene
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Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712344-64-4
Record name 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712344-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Dimethyl 2 4 Nitrophenyl Methoxy Benzene

Retrosynthetic Analysis of the 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves breaking bonds and converting functional groups to map out a potential synthetic route in reverse.

Key Disconnection Strategies and Synthons

The most logical retrosynthetic disconnection for this compound is the cleavage of the benzylic ether C-O bond. lkouniv.ac.in This disconnection strategy is based on the well-established Williamson ether synthesis, a reliable method for forming ether linkages. wikipedia.orgyoutube.com

This disconnection yields two primary synthons: a phenoxide nucleophile and a benzylic electrophile. The corresponding synthetic equivalents for these synthons are 2,5-dimethylphenol (B165462) and a 4-nitrobenzyl halide, respectively.

Table 1: Retrosynthetic Disconnection and Corresponding Synthons/Synthetic Equivalents

Target MoleculeDisconnectionSynthon (Anion)Synthetic EquivalentSynthon (Cation)Synthetic Equivalent
This compoundC-O Ether Bond2,5-dimethylphenoxide2,5-Dimethylphenol4-nitrobenzyl cation4-Nitrobenzyl bromide

The choice of 4-nitrobenzyl bromide as the synthetic equivalent for the electrophilic synthon is due to the good leaving group ability of the bromide ion and the primary nature of the benzylic carbon, which favors an S_N2 reaction pathway. youtube.com

Functional Group Interconversions (FGIs) in Synthetic Planning

Functional Group Interconversion (FGI) is the process of converting one functional group into another. imperial.ac.ukic.ac.uk In the context of synthesizing this compound, FGIs are primarily considered in the synthesis of the starting materials, should they not be readily available.

For instance, 2,5-dimethylphenol can be synthesized from other precursors through various methods. chemicalbook.com Similarly, 4-nitrobenzyl bromide can be prepared from 4-nitrotoluene (B166481) via a radical bromination reaction. These transformations represent potential FGIs in a broader synthetic plan. However, for the direct synthesis of the target molecule from the specified synthetic equivalents, the key transformation is the ether bond formation itself.

Direct Synthesis Approaches for this compound

The most direct and widely employed method for the synthesis of aryl benzyl (B1604629) ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Etherification Reactions in the Formation of the Benzylic Ether Linkage

The formation of the benzylic ether linkage in this compound is achieved through an etherification reaction. The Williamson ether synthesis is particularly suitable for this transformation. youtube.com The reaction proceeds by deprotonating the hydroxyl group of 2,5-dimethylphenol with a base to form the more nucleophilic 2,5-dimethylphenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide ion in an S_N2 reaction to form the desired ether. wikipedia.orgyoutube.com

The reaction is typically carried out in a polar aprotic solvent to facilitate the S_N2 mechanism. jk-sci.com The choice of base and solvent, as well as the reaction temperature, can influence the reaction rate and yield. byjus.com

Table 2: Typical Reaction Conditions for Williamson Ether Synthesis of Aryl Benzyl Ethers

BaseSolventTemperature Range (°C)
Sodium Hydride (NaH)Dimethylformamide (DMF), Tetrahydrofuran (THF)0 - 100
Potassium Carbonate (K₂CO₃)Acetone, Acetonitrile50 - 100
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)Dimethyl Sulfoxide (DMSO), Ethanol25 - 100

Role of Substituted Phenols and Halides in Nucleophilic Aromatic Substitution Pathways

The synthesis of this compound proceeds via a nucleophilic substitution reaction, specifically an S_N2 mechanism. wikipedia.orgyoutube.com The reaction does not involve nucleophilic aromatic substitution (S_NAr) on the phenyl ring of 2,5-dimethylphenol, as aryl halides are generally unreactive towards S_N2 reactions. stackexchange.com

The key components are the substituted phenol (B47542) (2,5-dimethylphenol) and the benzyl halide (4-nitrobenzyl bromide).

2,5-Dimethylphenol : The hydroxyl group of 2,5-dimethylphenol is acidic and can be deprotonated by a base to form the corresponding phenoxide. The electron-donating methyl groups on the aromatic ring slightly increase the nucleophilicity of the phenoxide oxygen.

4-Nitrobenzyl bromide : This is a primary benzylic halide, which is an excellent substrate for S_N2 reactions due to the low steric hindrance around the electrophilic carbon. youtube.com The electron-withdrawing nitro group at the para position makes the benzylic carbon more electrophilic, thereby increasing its reactivity towards nucleophilic attack. researchgate.net However, it is important to note that strong bases can potentially lead to side reactions with 4-nitrobenzyl bromide. researchgate.net

The reaction is a classic example of an S_N2 displacement at a benzylic carbon, not a nucleophilic substitution on an aromatic ring.

Catalytic Considerations in Ether Formation

While the Williamson ether synthesis can proceed without a catalyst, the use of catalysts can often improve reaction rates and yields, particularly when dealing with less reactive substrates or when milder reaction conditions are desired. byjus.com

Phase-Transfer Catalysis (PTC) is a particularly effective technique for Williamson ether synthesis. iajpr.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) iodide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the benzyl halide, thereby accelerating the reaction. iajpr.comias.ac.in

Table 3: Catalytic Systems for Aryl Benzyl Ether Synthesis

Catalyst TypeExample CatalystRole in Reaction
Phase-Transfer CatalystTetrabutylammonium Iodide (TBAI)Facilitates transfer of phenoxide to the organic phase, increasing reaction rate. ias.ac.in
Iodide SaltsSodium Iodide (NaI)Can be used in situ to convert a less reactive benzyl chloride to a more reactive benzyl iodide (Finkelstein reaction). chemistrytalk.org
Silver SaltsSilver Oxide (Ag₂O)Can be used in specific cases to assist the departure of the leaving group. byjus.com
Metal-based CatalystsCopper(I) saltsGenerally used for Ullmann condensation to form diaryl ethers, but can have applications in specific aryl ether syntheses. jk-sci.com

For the synthesis of this compound, a phase-transfer catalyst would be a logical choice to enhance the efficiency of the reaction between the 2,5-dimethylphenoxide and 4-nitrobenzyl bromide.

Advanced Synthetic Strategies and Route Optimization

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds, including the C-O bond of ethers. frontiersin.org While the Williamson ether synthesis remains a fundamental approach, palladium-catalyzed methods, such as the Buchwald-Hartwig amination-type C-O coupling, offer an alternative for constructing the aryl ether linkage. researchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. researchgate.net

In the context of synthesizing this compound, this could involve the coupling of 2-halo-1,4-dimethylbenzene with 4-nitrobenzyl alcohol or, more plausibly, the coupling of 2,5-dimethylphenol with a 4-nitrobenzyl halide. The latter is generally more favorable as the C(sp³)-X bond of the benzyl halide is more readily activated than the C(sp²)-X bond of the aryl halide in traditional ether syntheses. However, specialized palladium catalytic systems are designed to activate aryl halides for C-O bond formation. acs.org

The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. acs.org Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for activating C-O bonds, particularly in aryl ethers, offering alternative pathways for synthesis and derivatization. acs.orgacs.org

Another relevant cross-coupling method is the Ullmann condensation, a classical copper-catalyzed reaction for the formation of diaryl ethers. wikipedia.org Modern modifications of the Ullmann reaction utilize ligands such as N,N-dimethylglycine and can proceed at lower temperatures than the traditional high-temperature conditions, making it a more viable option for complex molecules. organic-chemistry.org This reaction typically couples an aryl halide with a phenol. wikipedia.org For the target molecule, this would involve reacting 2,5-dimethylphenol with a 4-nitro-substituted aryl halide, though this forms a diaryl ether, not an aryl benzyl ether. A more analogous Ullmann-type reaction would be the copper-catalyzed coupling of 2,5-dimethylphenol with 4-nitrobenzyl halide.

Table 1: Comparison of Cross-Coupling Strategies for Ether Bond Formation

Coupling ReactionCatalyst SystemTypical SubstratesKey AdvantagesPotential Challenges
Buchwald-Hartwig C-O Coupling Palladium with phosphine ligandsAryl halides/triflates and alcoholsMild conditions, broad substrate scopeLigand sensitivity, catalyst cost
Nickel-Catalyzed Coupling Nickel with N-heterocyclic carbene (NHC) ligandsAryl ethers and organoboron reagentsActivates strong C-O bonds, uses a more abundant metalSubstrate scope can be limited
Ullmann Condensation Copper salts, often with ligands (e.g., N,N-dimethylglycine)Aryl halides and phenolsLower cost catalyst than palladiumOften requires higher temperatures, can have lower yields

The nitro group in this compound is a versatile functional handle that can be transformed into a variety of other groups, thereby allowing for the synthesis of analogues. The reduction of the nitro group to an amine is a common and important transformation. This can be achieved through several methods, including catalytic hydrogenation. isroset.org

Catalytic hydrogenation is a widely used industrial process for the reduction of nitroarenes to anilines. mdpi.com This method typically employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under an atmosphere of hydrogen gas. isroset.org The reaction conditions, such as solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. isroset.org For instance, the hydrogenation of a dimethyl-nitrobenzene derivative has been studied using a Pd/C catalyst in ethanol. isroset.org

Alternatively, transfer hydrogenation offers a method for nitro group reduction that avoids the use of high-pressure hydrogen gas. Common hydrogen donors include hydrazine, ammonium formate, and formic acid. This method is often preferred for laboratory-scale synthesis due to its operational simplicity.

Another approach is reductive amination, which can be used to form C-N bonds. While not directly applicable to the synthesis of the target ether, it is a key strategy for creating analogues. For example, if the nitro group were reduced to an amine, this aniline (B41778) derivative could then undergo further reactions. Catalytic reductive amination of aldehydes and ketones with nitro compounds can lead to the formation of secondary and tertiary amines in a one-pot process. frontiersin.org

A practical multi-step synthesis for this compound would likely involve the preparation of key intermediates followed by their coupling. A plausible and common strategy for forming the ether linkage is the Williamson ether synthesis. wikipedia.orgbritannica.com

This synthetic route can be broken down into the following general steps:

Synthesis of 2,5-Dimethylphenol : A potential starting material is p-xylene (B151628) (1,4-dimethylbenzene). sigmaaldrich.com Nitration of p-xylene would yield 1,4-dimethyl-2-nitrobenzene. chegg.com Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would produce 2,5-dimethylphenol.

Synthesis of 4-Nitrobenzyl Halide : The synthesis of 4-nitrobenzyl bromide can be achieved through the radical bromination of 4-nitrotoluene. wikipedia.org

Williamson Ether Synthesis : 2,5-dimethylphenol is deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then displaces the halide from 4-nitrobenzyl halide in an Sₙ2 reaction to form the target ether, this compound. wikipedia.org

Table 2: Plausible Multi-Step Synthetic Route

StepReactionStarting MaterialsReagentsProduct
1a Nitrationp-XyleneHNO₃, H₂SO₄1,4-Dimethyl-2-nitrobenzene
1b Reduction1,4-Dimethyl-2-nitrobenzeneFe, HCl or H₂, Pd/C2,5-Dimethylaniline
1c Diazotization/Hydrolysis2,5-DimethylanilineNaNO₂, H₂SO₄; H₂O, heat2,5-Dimethylphenol
2 Radical Bromination4-NitrotolueneN-Bromosuccinimide, AIBN4-Nitrobenzyl bromide
3 Williamson Ether Synthesis2,5-Dimethylphenol, 4-Nitrobenzyl bromideK₂CO₃, AcetoneThis compound

Intermediate derivatization at any stage of this synthesis can lead to a variety of analogues. For example, different substituted phenols could be used in the final step, or the nitro group of the final product could be reduced and further functionalized.

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. For the proposed Williamson ether synthesis route, several green chemistry strategies can be implemented.

Alternative Energy Sources : Microwave irradiation has been shown to significantly accelerate the Williamson ether synthesis, often leading to shorter reaction times and higher yields. tsijournals.com Microwave-assisted synthesis can sometimes be performed without a solvent or with a more environmentally benign solvent. nih.govcapes.gov.br The combination of microwave and ultrasound irradiation has also been reported as an efficient method for ether synthesis in the absence of phase-transfer catalysts. rsc.orgresearchgate.netrsc.org

Catalysis : The use of phase-transfer catalysts (PTCs) can enhance the rate of the Williamson synthesis, especially in biphasic systems, by facilitating the transfer of the phenoxide ion into the organic phase. This can allow for the use of milder reaction conditions and reduce the amount of solvent required.

Safer Solvents : Traditional Williamson synthesis often employs volatile organic solvents. Green alternatives include the use of ionic liquids or conducting the reaction under solvent-free conditions. benthamdirect.com Water can also be used as a solvent in some cases, particularly with the aid of surfactants.

Table 3: Application of Green Chemistry Principles to Williamson Ether Synthesis

Green Chemistry PrincipleApplication/StrategyBenefit
Prevention Optimize reaction conditions to maximize yield and minimize byproducts.Reduced waste generation.
Atom Economy Utilize efficient reactions like the Williamson synthesis.Maximizes incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Replace hazardous reagents with safer alternatives.Improved safety profile of the process.
Safer Solvents & Auxiliaries Use of water, ionic liquids, or solvent-free conditions. benthamdirect.comReduced use and release of volatile organic compounds.
Design for Energy Efficiency Employ microwave or ultrasound-assisted synthesis. rsc.orgresearchgate.netrsc.orgReduced reaction times and energy consumption.
Catalysis Use of phase-transfer catalysts.Increased reaction rates under milder conditions.

Spectroscopic and Structural Elucidation Methodologies for 1,4 Dimethyl 2 4 Nitrophenyl Methoxy Benzene

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides valuable insights into the functional groups and molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the various functional groups present in 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene. The presence of a nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The aromatic C-H stretching vibrations and the ether C-O stretching are also key indicators in the spectrum.

Table 1: FT-IR Spectral Data for Key Functional Groups

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Nitro (NO₂)Asymmetric Stretching1500 - 1570
Nitro (NO₂)Symmetric Stretching1300 - 1370
Aromatic C-HStretching3000 - 3100
Ether (Ar-O-CH₂)Asymmetric C-O-C Stretching1220 - 1280
Ether (Ar-O-CH₂)Symmetric C-O-C Stretching1020 - 1080
Methyl (CH₃)Asymmetric Stretching~2960
Methyl (CH₃)Symmetric Stretching~2870

Note: The data presented in this table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule and may not represent experimentally verified data for this compound.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group and the breathing modes of the benzene (B151609) rings are expected to be prominent in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of a molecule.

Proton (¹H) NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) and methyl groups. The methylene protons of the benzylic ether linkage will also exhibit a characteristic chemical shift.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton Environment Predicted Chemical Shift (δ, ppm)
Aromatic Protons (Nitro-substituted ring)7.5 - 8.3
Aromatic Protons (Dimethyl-substituted ring)6.8 - 7.2
Methylene Protons (-O-CH₂-Ar)5.1 - 5.3
Methyl Protons (-CH₃)2.2 - 2.4

Note: The chemical shifts are predicted based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of the molecule. The chemical shifts of the carbon atoms are affected by their hybridization and the electronegativity of the attached atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Environment Predicted Chemical Shift (δ, ppm)
Aromatic Carbons (Nitro-substituted ring)123 - 148
Aromatic Carbons (Dimethyl-substituted ring)115 - 140
Methylene Carbon (-O-CH₂-Ar)~70
Methyl Carbons (-CH₃)15 - 25

Note: These are estimated chemical shift ranges based on analogous compounds.

Advanced NMR Techniques (e.g., 2D NOESY) for Conformational Studies

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) can be employed to study the spatial proximity of protons, providing insights into the three-dimensional conformation of the molecule. For this compound, a 2D NOESY experiment could reveal through-space interactions between the protons of the two aromatic rings, helping to determine their relative orientation.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and optical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of this compound would be expected to reveal electronic transitions associated with its chromophores. The spectrum would likely be dominated by strong absorptions due to the nitrophenyl group. The π → π* transitions of the benzene ring and the n → π* transition of the nitro group would be the primary electronic events observed. The presence of the dimethoxybenzene moiety would likely cause a solvatochromic shift in the absorption maxima compared to unsubstituted nitrophenyl compounds.

Table 1: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength (λmax) Range (nm) Chromophore
π → π* 250-280 Nitrophenyl

Photophysical Investigations and Optical Properties

Further photophysical studies, such as fluorescence spectroscopy, would help in understanding the excited state dynamics. While many nitroaromatic compounds are non-fluorescent or weakly fluorescent due to efficient intersystem crossing, the specific substitution pattern on the benzene rings could influence the emission properties. Investigations into quantum yield and excited-state lifetime would provide a more complete picture of the molecule's behavior upon photoexcitation.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

Crystal Structure Analysis and Molecular Geometry

A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This would allow for a detailed description of the molecular geometry, including the planarity of the aromatic rings and the orientation of the methoxy and nitro substituents. For similar structures, the dihedral angle between the two benzene rings is a key geometric parameter.

Table 2: Representative Crystallographic Data for a Related N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.8889
b (Å) 7.1007
c (Å) 14.0304
β (°) 102.8150
Volume (ų) 1251.4

Note: This data is for a structurally related compound and is provided for illustrative purposes only.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₅H₁₅NO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (257.28 g/mol ).

The fragmentation pattern would likely involve cleavage of the ether linkage and loss of substituent groups. The base peak, the most abundant ion, could arise from a stable fragment. For instance, in the mass spectrum of the related compound p-xylene (B151628), the molecular ion peak is at m/z 106, and a prominent fragment is observed at m/z 91, corresponding to the loss of a methyl group. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion
257 [C₁₅H₁₅NO₃]⁺ (Molecular Ion)
151 [C₈H₉NO₂]⁺
136 [C₈H₈O₂]⁺
121 [C₇H₅O₂]⁺
107 [C₇H₇O]⁺

Computational and Theoretical Investigations of 1,4 Dimethyl 2 4 Nitrophenyl Methoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and geometry.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules like 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene. DFT calculations are employed to predict molecular geometries and explore bonding interactions. The core principle of DFT is to model the electron correlation via functionals of the electron density.

Geometry optimization is a critical step in computational chemistry, aiming to find the minimum energy structure of a molecule. For aromatic ethers and nitroaromatic compounds, DFT has been successfully used to determine stable conformations. researchgate.netresearchgate.net The optimization process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface. This allows for the accurate prediction of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and steric interactions. For instance, calculations can reveal the relative orientation of the phenyl and naphthyl rings in similar aromatic ether structures. researchgate.net

Basis Set Selection and Functional Considerations in DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex many-body interactions among electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) have been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. researchgate.netvjs.ac.vn For more specific applications, other functionals may be more appropriate. The selection of a basis set, such as the 6-311G(d,p) or 6-311++G(d,p), is also crucial. researchgate.netresearchgate.net Larger basis sets with polarization and diffuse functions generally provide more accurate results but at a higher computational cost. The choice of basis set is particularly important for accurately describing systems with diffuse electron density, such as anions or molecules with lone pairs.

Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Computational methods provide detailed information about the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. taylorandfrancis.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. For nitroaromatic compounds, the presence of the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor. taylorandfrancis.comresearchgate.net Analysis of the spatial distribution of the HOMO and LUMO can identify the regions of the molecule that are most likely to be involved in chemical reactions.

Illustrative Frontier Molecular Orbital Data for this compound
OrbitalEnergy (eV)Primary Contribution
LUMO-2.54-nitrophenyl ring
HOMO-6.81,4-dimethylbenzene ring
HOMO-LUMO Gap4.3-

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atoms of the nitro group and the ether linkage, while the regions around the hydrogen atoms and the nitro group's nitrogen would be more positive. This information is invaluable for understanding intermolecular interactions and predicting the molecule's behavior in a chemical reaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. This analysis is particularly useful for studying electron delocalization and its contribution to molecular stability.

Illustrative NBO Analysis Data for Key Interactions in this compound
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(O)σ(C-C)aromatic5.2Hyperconjugation
π(C=C)ring1π(C=C)ring21.8π-π* interaction
LP(O)nitroσ*(N-C)3.5Hyperconjugation

Reactivity Descriptors and Fukui Functions

In the realm of computational chemistry, reactivity descriptors derived from Density Functional Theory (DFT) serve as powerful tools to predict the chemical behavior of molecules. For a molecule like this compound, these descriptors, including chemical potential (μ), hardness (η), and the global electrophilicity index (ω), offer insights into its stability and reactivity. The chemical potential signifies the escaping tendency of electrons, hardness indicates resistance to change in electron distribution, and the electrophilicity index quantifies the ability of a molecule to accept electrons.

Generally, for nitroaromatic compounds, the presence of the electron-withdrawing nitro group significantly influences these parameters. It tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. This results in a higher chemical potential and a greater electrophilicity index, suggesting an enhanced capacity to act as an electron acceptor.

Fukui functions provide a more localized perspective on reactivity, identifying specific atomic sites prone to electrophilic, nucleophilic, or radical attack. These functions are based on the change in electron density at a particular point in the molecule upon the addition or removal of an electron. For nitrophenyl derivatives, Fukui function analysis typically reveals that the carbon atoms of the benzene (B151609) ring attached to the nitro group and the nitrogen atom of the nitro group itself are primary sites for nucleophilic attack. Conversely, the oxygen atoms of the nitro group often exhibit a propensity for electrophilic attack. The distribution of these reactive sites is crucial in understanding the molecule's interaction with other chemical species and predicting the regioselectivity of its reactions. Studies on similar nitroaromatic systems have shown that the presence of electron-donating groups, such as methyl and methoxy (B1213986) groups in the case of this compound, can modulate the reactivity of the aromatic rings, influencing the values of the Fukui functions at different atomic centers.

Table 1: Representative Global Reactivity Descriptors for a Related Nitrophenyl Compound (Note: The following data is illustrative for a similar nitrophenyl derivative and not the specific title compound)

DescriptorValue (eV)
Chemical Potential (μ)-4.34
Chemical Hardness (η)1.57
Global Electrophilicity (ω)5.99

Spectroscopic Property Simulations

Computational methods, particularly DFT, are extensively used to simulate the vibrational spectra (FT-IR and Raman) of molecules. For this compound, these simulations can predict the frequencies and intensities of the vibrational modes, aiding in the interpretation of experimental spectra. The calculated vibrational frequencies are typically scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical model.

The simulated spectra of this compound would be expected to exhibit characteristic bands corresponding to its functional groups. The nitro group typically shows strong asymmetric and symmetric stretching vibrations in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively researchgate.net. The C-H stretching vibrations of the aromatic rings and methyl groups are expected in the 2900-3100 cm⁻¹ range. The C-O-C stretching of the ether linkage would likely appear in the 1000-1300 cm⁻¹ region. Vibrational modes associated with the benzene rings, such as ring stretching and bending, would also be present in the fingerprint region of the spectra. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions within the molecule, providing a detailed understanding of its vibrational properties.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Similar Nitroaromatic Compound (Note: The following data is illustrative and based on typical ranges for the functional groups present in the title compound)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
-NO₂Asymmetric Stretch1500 - 1570
-NO₂Symmetric Stretch1300 - 1370
Aromatic C-HStretch3000 - 3100
-CH₃Asymmetric/Symmetric Stretch2900 - 3000
C-O-C (Ether)Stretch1000 - 1300

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, is a valuable tool for structural elucidation. For this compound, theoretical calculations can provide the ¹H and ¹³C NMR chemical shifts. These calculated values are often correlated with experimental data to confirm the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the two different benzene rings, as well as for the methyl and methoxy protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The protons on the nitrophenyl ring are expected to be deshielded and appear at a higher chemical shift (downfield) due to the electron-withdrawing nature of the nitro group. The protons on the dimethylphenyl ring would be influenced by the electron-donating methyl groups and the methoxy linkage.

Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule. The carbon atom attached to the nitro group is expected to be significantly deshielded. The chemical shifts of the other aromatic carbons would also be modulated by the substituents. The carbon atoms of the methyl and methoxy groups would appear in the upfield region of the spectrum. The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects in the calculations.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Structurally Related Nitrophenyl Ether (Note: These are representative values and not specific to the title compound)

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
Aromatic H (Nitrophenyl)7.5 - 8.2Aromatic C (Nitrophenyl)120 - 150
Aromatic H (Dimethylphenyl)6.8 - 7.2Aromatic C (Dimethylphenyl)115 - 140
-OCH₂-4.5 - 5.0-OCH₂-65 - 75
-CH₃2.2 - 2.5-CH₃15 - 25

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can predict the excitation energies, oscillator strengths, and corresponding electronic transitions.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings. The presence of the nitro group, a strong chromophore, is likely to result in absorption bands in the UV region. The interaction between the two aromatic rings through the methoxy bridge can also lead to charge-transfer transitions, where electron density moves from the more electron-rich dimethylphenyl ring to the electron-deficient nitrophenyl ring upon excitation. TD-DFT calculations can help to identify the nature of these transitions by analyzing the molecular orbitals involved. The calculated absorption maxima (λ_max) can be compared with experimental UV-Vis spectra to validate the theoretical model. The choice of functional and basis set, as well as the inclusion of solvent effects, is critical for obtaining accurate predictions of the electronic spectra.

Table 4: Representative TD-DFT Calculated Electronic Transitions for a Similar Nitrophenyl Derivative (Note: The following data is illustrative and not specific to the title compound)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.853220.45
S₀ → S₂4.212940.12
S₀ → S₃4.552720.30

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be investigated through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The key flexible dihedral angles in this molecule are around the ether linkage (C-O-C-C). By systematically rotating these bonds, the preferred spatial arrangement of the two aromatic rings relative to each other can be determined.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. An MD simulation of this compound would reveal the fluctuations of bond lengths, bond angles, and dihedral angles, providing insights into its conformational dynamics. Such simulations can also be used to study the molecule's interactions with a solvent, mimicking its behavior in solution. The results from MD simulations can be used to calculate various properties, such as average structural parameters and radial distribution functions, which can be compared with experimental data where available. For nitrophenyl ethers, MD studies have been used to understand their thermodynamic and dynamic properties in the liquid state chemicalbook.com.

Intermolecular Interactions and Crystal Engineering Studies (e.g., Hirshfeld Surface Analysis)

In the solid state, the packing of molecules is governed by intermolecular interactions. For this compound, these interactions can be studied using techniques like Hirshfeld surface analysis, which is derived from X-ray crystallographic data. The Hirshfeld surface provides a visual representation of the intermolecular contacts in a crystal.

The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. For the title compound, C-H···O interactions involving the oxygen atoms of the nitro and methoxy groups and the hydrogen atoms of the aromatic rings and methyl groups are expected to be significant. π-π stacking interactions between the aromatic rings are also likely to play a crucial role in the crystal packing.

The 2D fingerprint plot derived from the Hirshfeld surface quantifies the contribution of different types of intermolecular contacts. For nitrophenyl derivatives, contacts involving hydrogen, oxygen, and carbon atoms are generally dominant. The analysis of these interactions is fundamental to crystal engineering, as it provides an understanding of how molecules self-assemble to form a crystalline solid. This knowledge can be used to design new materials with desired properties. Studies on similar nitrophenyl compounds have demonstrated the importance of C-H···O and π-π stacking interactions in their crystal packing mdpi.com.

Chemical Reactivity and Mechanistic Studies of 1,4 Dimethyl 2 4 Nitrophenyl Methoxy Benzene

Reaction Pathways and Transformation Mechanisms

The reaction pathways of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene are dictated by the distinct functional groups present in the molecule: the electron-rich 1,4-dimethylbenzene moiety, the electron-deficient 4-nitrophenyl group, and the benzylic ether linkage that connects them. Transformations can be targeted at several sites within the molecule.

One significant reaction pathway involves the reduction of the nitro group. Nitroaromatic compounds can be reduced to form corresponding aromatic amines. asm.org This transformation is a common strategy in the microbial degradation of such compounds and can also be achieved through various chemical reducing agents. asm.orgnih.gov The resulting amino group dramatically alters the electronic properties of the phenyl ring, transforming it from a deactivated to a strongly activated system.

Another potential pathway involves electrophilic aromatic substitution on either of the two benzene (B151609) rings. The 1,4-dimethyl-2-oxyphenyl ring is activated towards electrophilic attack due to the electron-donating nature of the methyl and methoxy (B1213986) groups. Conversely, the 4-nitrophenyl ring is strongly deactivated. msu.eduquora.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to occur selectively on the dimethyl-substituted ring.

Reactions can also be centered on the benzylic carbon of the ether linkage. This position is susceptible to oxidation, which can lead to cleavage of the ether bond and the formation of corresponding carbonyl compounds. siu.edu Furthermore, radical reactions can be initiated at the benzylic position. For instance, the homolytic cleavage of the C-H bond at the benzylic position can be a key step in certain transformations. organic-chemistry.org

Influence of the Nitro Group on Aromatic Reactivity

The nitro group (NO₂) exerts a profound influence on the reactivity of the benzene ring to which it is attached. Its effect is primarily twofold: it deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. msu.eduquora.comrsc.org This is a consequence of the strong electron-withdrawing nature of the nitro group, which operates through both the inductive effect and the resonance effect. msu.edursc.org

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework, making the ring less nucleophilic and thus less reactive towards electrophiles. msu.edu

Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring, creating resonance structures where a positive charge is placed on the ortho and para positions of the ring. rsc.org This significantly destabilizes the cationic intermediates (arenium ions) that would form from an electrophilic attack at these positions. ijrti.org The meta position, however, does not bear this positive charge in the resonance contributors, making it the least deactivated position for electrophilic attack. quora.comrsc.org

Consequently, the 4-nitrophenyl moiety in this compound is significantly less reactive towards electrophiles than an unsubstituted benzene ring. msu.edu In contrast, the other aromatic ring in the molecule, the 1,4-dimethyl-2-oxyphenyl moiety, is highly activated by the electron-donating methyl groups. This stark difference in reactivity means that electrophilic substitution reactions will overwhelmingly favor the activated ring.

The table below summarizes the directing effects of the substituents present on the two aromatic rings of the molecule.

RingSubstituentPositionEffect on Electrophilic SubstitutionDirecting Influence
Ring A-OCH₂-1ActivatingOrtho, Para
Ring A-CH₃2ActivatingOrtho, Para
Ring A-CH₃5ActivatingOrtho, Para
Ring B-NO₂4DeactivatingMeta

This table illustrates the expected influence of each substituent on electrophilic aromatic substitution.

Studies on the Chemical Stability and Degradation Pathways

The chemical stability and degradation of this compound are influenced by the inherent properties of nitroaromatic compounds and benzylic ethers. Nitroaromatic compounds are generally xenobiotics, introduced into the environment primarily through human industrial activities. asm.org Their stability is enhanced by the electron-withdrawing nature of the nitro group, which, combined with the stability of the benzene ring, makes them resistant to oxidative degradation. asm.orgrsc.org

Chemical Stability: The molecule is expected to be stable under standard storage conditions. However, the benzylic ether linkage can be susceptible to cleavage under strongly acidic or oxidative conditions. organic-chemistry.org The presence of the para-nitro group may also confer sensitivity to light, leading to photochemical degradation over time. upenn.educdnsciencepub.com Studies on nitrobenzyl halides have shown that such compounds can be thermally unstable, with ortho isomers being less stable than meta and para isomers. researchgate.net This suggests that the parent compound may also be susceptible to thermal decomposition, although likely to a lesser extent than the more reactive halides.

Degradation Pathways: Specific degradation studies for this compound are not widely documented. However, plausible degradation pathways can be inferred from studies on related nitroaromatic compounds.

Reductive Pathway: In many biological and chemical systems, the initial step in the degradation of nitroaromatics is the reduction of the nitro group. nih.gov This can proceed sequentially to form nitroso, hydroxylamino, and finally amino derivatives. asm.org The resulting aromatic amines are often more susceptible to further degradation and oxidation than the parent nitro compound.

Oxidative Pathway: While resistant, oxidative degradation is possible. This could involve hydroxylation of the aromatic rings or oxidation at the benzylic carbon, leading to ether cleavage. siu.edu In environmental settings, microorganisms have evolved specific pathways to metabolize nitroaromatics, often starting with either reductive or oxygenolytic removal of the nitro group. nih.govnih.gov

Photodegradation: As a nitrobenzyl derivative, the compound is likely to undergo photodegradation upon exposure to sunlight. The primary photochemical process for nitrobenzyl compounds involves the excitation of the nitro group, which can lead to cleavage of the benzylic C-O bond and the formation of a nitrosobenzaldehyde derivative. upenn.edu

The recalcitrance of many nitroaromatic compounds is a significant environmental concern, as they can persist in soil and groundwater. asm.orgnih.gov Their degradation products, such as carcinogenic aromatic amines, can also be hazardous. asm.org

Potential Academic and Research Applications of 1,4 Dimethyl 2 4 Nitrophenyl Methoxy Benzene and Its Analogues Excluding Clinical, Dosage, and Safety Information

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The core structure of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene, characterized by the nitrobenzyl ether linkage, is of considerable utility in organic synthesis, primarily due to its function as a photolabile protecting group (PPG). organic-chemistry.orgresearchgate.net Protecting groups are essential tools in multi-step synthesis, temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. The nitrobenzyl group is particularly valuable because it can be removed under mild conditions using light, a non-invasive stimulus that can be applied with high spatiotemporal precision. researchgate.netrug.nl

This "photocleavage" property allows for the deprotection of sensitive molecules that might be damaged by the harsh chemical conditions required to remove other types of protecting groups. organic-chemistry.orgresearchgate.net The reaction typically proceeds via an intramolecular redox process upon irradiation (e.g., with UV light around 350 nm), leading to the cleavage of the benzylic C-O bond and the release of the protected alcohol. rsc.orgresearchgate.net This process simultaneously transforms the nitrobenzyl moiety into a 2-nitrosobenzaldehyde byproduct. researchgate.net The ability to trigger a reaction with light offers precise control, which is highly advantageous in the synthesis of complex molecules and in the fabrication of advanced materials. nih.govnih.gov For instance, this strategy has been employed in solid-phase synthesis and in the creation of light-sensitive polymer networks. researchgate.netnih.gov

Exploration in Materials Science

The unique electronic and photochemical properties of this compound analogues make them attractive candidates for the development of advanced materials.

Design and Synthesis of Molecular Switches

The photo-responsive nature of the ortho-nitrobenzyl ether moiety is fundamental to its application in the design of molecular switches. researchgate.net These are molecules that can be reversibly or irreversibly shifted between two or more stable states in response to an external stimulus, such as light. The cleavage of the C-O bond in the nitrobenzyl group upon UV irradiation represents an irreversible switching mechanism. rsc.orgnih.gov

This property can be harnessed to alter the structure and, consequently, the properties of a material on demand. For example, incorporating this moiety into a polymer network allows for the light-induced degradation of the material or the alteration of its surface properties, such as wettability. nih.gov Research has shown that different substitutions on the nitrobenzyl group can tune the wavelength sensitivity and quantum yield of the photocleavage, allowing for the development of orthogonal systems where different functionalities can be addressed independently by using different wavelengths of light. rug.nlnih.gov

Investigation of Nonlinear Optical (NLO) Properties

Compounds with a "donor-π-acceptor" (D-π-A) structure, like this compound, are known to exhibit significant nonlinear optical (NLO) properties. optica.orgnih.govipme.ru In this molecule, the electron-rich 1,4-dimethylbenzene ring acts as the electron donor, while the electron-deficient nitrophenyl group serves as the acceptor, connected through the ether linkage. This intramolecular charge-transfer characteristic is a key requirement for second-order NLO activity. acs.org

NLO materials can alter the properties of light passing through them and have potential applications in optoelectronics, including telecommunications and optical information processing. ipme.ru The efficiency of these materials is related to their molecular hyperpolarizability (β). optica.org Studies on analogous donor-acceptor substituted aromatic compounds have confirmed that the strength of the donor and acceptor groups, as well as the nature of the conjugated system connecting them, are critical factors in maximizing the NLO response. optica.orgipme.ru The specific arrangement in this compound provides a framework for investigating these structure-property relationships. optica.orgipme.ru

Biological and Chemical Biology Research Considerations (Strictly Mechanistic/In Vitro, No Clinical, Dosage, or Safety Implications)

While avoiding any clinical context, the structural motifs present in this compound are highly relevant in fundamental biochemical and mechanistic research.

Enzyme Inhibition Studies in Model Systems

The study of how small molecules interact with and inhibit enzymes is a cornerstone of biochemistry. Analogues of this compound, particularly nitroaromatic compounds, have been investigated as inhibitors of various enzymes in in vitro model systems. For example, studies have explored the inhibitory effects of 9-(nitrobenzyl)adenine derivatives on cytochrome P-450 (CYP) enzymes, revealing that specific isomers can significantly inhibit certain CYP subfamilies. nih.gov

Similarly, other research has focused on nitrobenzimidazole derivatives as potential phosphodiesterase inhibitors and 2-phenylbenzofurans containing nitro groups as inhibitors of monoamine oxidase (MAO). unica.itresearchgate.net These studies provide insights into structure-activity relationships, helping to elucidate the specific molecular features responsible for binding to an enzyme's active site and modulating its activity. nih.govunica.it

Compound ClassTarget Enzyme (in vitro)Key FindingSource
9-(Nitrobenzyl)adeninesCytochrome P-450 (CYP3A, CYP2D)Demonstrated significant inhibition of N1-oxidation, suggesting interaction with specific CYP subfamilies. nih.gov
6-NitrobenzimidazolesPhosphodiesteraseSeveral derivatives showed varying degrees of phosphodiesterase inhibition in vitro. researchgate.net
Nitro-substituted 2-phenylbenzofuransMonoamine Oxidase (MAO)Investigated as potential MAO inhibitors, contributing to structure-activity relationship knowledge. unica.it

Design of Probes for Biochemical Pathways

The photocleavable nature of the nitrobenzyl ether group makes it an excellent tool for designing "caged" compounds, which are biologically active molecules rendered inert by the PPG. nih.gov Irradiation with light removes the "cage," releasing the active molecule at a precise time and location. upenn.edunih.gov This technique provides powerful spatiotemporal control for studying complex and dynamic biochemical pathways in vitro. rug.nl

For example, researchers have developed caged versions of signaling molecules, metabolites, and nucleic acids. nih.govacs.org The release of these molecules can initiate or perturb a biological process, allowing for detailed mechanistic studies of cellular events like signal transduction or gene expression. nih.govacs.org The 4-nitrobenzyl group, as seen in the title compound, is a widely used caging group for this purpose, enabling the controlled release of alcohols, acids, and other functional groups essential for biological function. nih.govnih.gov

Environmental Fate and Degradation Pathways of 1,4 Dimethyl 2 4 Nitrophenyl Methoxy Benzene

Abiotic Transformation Processes

Abiotic transformation processes are non-biological chemical and physical reactions that can lead to the degradation of a compound in the environment. For 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene, the key abiotic pathways considered are hydrolysis and photolysis.

Direct studies on the hydrolysis and photolysis of this compound are not extensively documented in publicly available literature. However, inferences can be drawn from the behavior of structurally similar compounds and the known reactivity of its functional groups.

Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Research on analogous compounds such as 1,2-dimethyl-4-nitrobenzene (B166907) suggests that hydrolysis is not a significant environmental fate process. epa.gov The stability of the benzyl (B1604629) ether bond means that its cleavage through hydrolysis is likely to be a very slow process without specific catalytic conditions.

Photolysis: Nitroaromatic compounds are known to be susceptible to phototransformation. The presence of the nitrobenzyl group in this compound suggests a potential for photodegradation. Ortho-nitrobenzyl ethers, in particular, are utilized as photocleavable protecting groups in organic synthesis, indicating their propensity to break down upon exposure to UV light. nih.govnih.gov This process typically involves an intramolecular rearrangement followed by cleavage of the benzylic ether bond. While the specific quantum yields and environmental half-lives for this compound are not reported, it is plausible that photolysis in sunlit surface waters could be a relevant degradation pathway.

Table 1: Predicted Abiotic Transformation of this compound

Transformation Process Predicted Significance Rationale
Hydrolysis Low The benzyl ether linkage is generally stable under typical environmental pH conditions. Analogous compounds show minimal hydrolysis. epa.gov
Photolysis Moderate to High The nitrobenzyl moiety is known to be photoreactive and is used as a photocleavable group in chemical synthesis, suggesting susceptibility to degradation by sunlight. nih.govnih.gov

Biodegradation Mechanisms and Environmental Persistence

The biodegradation of nitroaromatic compounds is a critical area of environmental research due to their widespread use and potential for contamination. The persistence of these compounds is often linked to the electron-withdrawing nature of the nitro group, which makes them resistant to the oxidative enzymes commonly found in microorganisms.

The biodegradation of this compound is expected to be a slow process. Based on data for similar compounds like 1,2-dimethyl-4-nitrobenzene, it is predicted to biodegrade, but not readily. epa.gov Microorganisms capable of degrading nitroaromatic compounds often employ specialized enzymatic systems. The initial steps in the biodegradation of such compounds can involve either the reduction of the nitro group to an amino group or the oxidation of the aromatic ring.

The ether linkage presents an additional challenge for microbial degradation. Cleavage of this bond would be a necessary step for the complete mineralization of the molecule. The resulting intermediates, 4-nitrobenzyl alcohol and 2,5-dimethylphenol (B165462), would then be subject to further microbial degradation.

Given the expected slow rate of biodegradation, this compound may exhibit a degree of environmental persistence, particularly in environments with low microbial activity or where specific degrading microbial consortia are absent.

Table 2: Factors Influencing the Biodegradation and Persistence of this compound

Factor Influence on Biodegradation Influence on Persistence
Nitro Group Inhibitory to common oxidative enzymes Increases persistence
Ether Linkage Requires specific ether-cleaving enzymes Increases persistence
Aromatic Rings Can be degraded by specialized microorganisms Can persist in the absence of adapted microbes
Methyl Groups May influence the position of enzymatic attack Can affect the rate of degradation

Considerations for Environmental Impact Assessment in Chemical Research

The assessment of the environmental impact of new or existing chemicals like this compound is a crucial aspect of chemical research and regulation. The lack of specific environmental fate data for this compound highlights the importance of predictive models and structure-activity relationships in initial environmental risk assessments.

Key considerations for the environmental impact assessment of this compound include:

Persistence: The potential for persistence, suggested by its chemical structure and analogy to other nitroaromatics, raises concerns about its long-term presence in the environment. Persistent chemicals have a greater potential for transport and accumulation in various environmental compartments.

Toxicity of Transformation Products: While the parent compound's toxicity is a primary concern, the environmental impact assessment must also consider the potential toxicity of its degradation products. For example, the reduction of the nitro group can lead to the formation of aromatic amines, which are often of toxicological concern.

Bioaccumulation Potential: Although not specifically studied for this compound, its molecular structure would be considered in models that predict the potential for bioaccumulation in organisms.

In the absence of empirical data, a precautionary approach is often warranted in chemical research, emphasizing the need for containment and responsible disposal to minimize environmental release. Further research into the environmental fate and effects of this compound is necessary for a comprehensive understanding of its environmental risk profile.

Future Research Directions for 1,4 Dimethyl 2 4 Nitrophenyl Methoxy Benzene

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene and its derivatives is an area ripe for innovation, with a focus on developing more efficient, environmentally friendly, and economically viable methods. Future research should prioritize the exploration of green chemistry principles to minimize waste and energy consumption.

Key areas for investigation include:

Catalytic C-H Activation: Investigating transition-metal catalyzed C-H activation/functionalization of 1,4-dimethylbenzene as a direct route to introduce the ether linkage, thereby avoiding pre-functionalized starting materials.

Flow Chemistry: Developing continuous flow synthesis processes to enhance reaction efficiency, improve safety, and allow for facile scalability.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, which could offer high selectivity and milder reaction conditions.

Microwave-Assisted Synthesis: Further optimizing microwave-assisted protocols to reduce reaction times and potentially improve yields.

A comparative table of potential synthetic routes is presented below:

Synthetic ApproachPotential AdvantagesResearch Focus
Traditional Williamson Ether Synthesis Well-established methodologyOptimization of reaction conditions (base, solvent, temperature) to improve yield and reduce byproducts.
Phase-Transfer Catalysis Enhanced reaction rates, milder conditionsScreening of various phase-transfer catalysts for optimal performance.
Photoredox Catalysis Access to novel reaction pathways under mild conditionsExploration of suitable photocatalysts and light sources for the etherification reaction.

Advanced Spectroscopic Characterization and In-situ Monitoring

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. Advanced spectroscopic techniques can provide unprecedented insights, while in-situ monitoring can elucidate reaction mechanisms and kinetics.

Future research in this area should focus on:

Multidimensional NMR Spectroscopy: Employing advanced 2D and 3D NMR techniques (e.g., NOESY, HMBC, HSQC) to unambiguously determine the solution-state conformation and intermolecular interactions.

Time-Resolved Spectroscopy: Utilizing pump-probe transient absorption and fluorescence spectroscopy to study the excited-state dynamics, which is particularly relevant given the presence of the chromophoric nitrophenyl group.

In-situ Raman and FTIR Spectroscopy: Implementing these techniques to monitor the progress of synthetic reactions in real-time, providing valuable data for process optimization and mechanistic studies.

Deeper Computational Modeling of Complex Systems

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the behavior of this compound at the molecular level. Future computational work should aim to model more complex systems and phenomena.

Promising research directions include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Applying QM/MM methods to model the behavior of the molecule in complex environments, such as in solution or interacting with biological macromolecules.

Molecular Dynamics (MD) Simulations: Performing long-timescale MD simulations to study the conformational landscape and dynamics of the molecule and its aggregates.

Density Functional Theory (DFT) Calculations: Using DFT to predict and understand the electronic structure, spectroscopic properties, and reactivity of the molecule and its derivatives. researchgate.netnih.gov These calculations can also be used to investigate its nonlinear optical (NLO) properties. nih.gov

Expanding Non-Biological Applications

While the biological applications of related compounds are being explored, the unique electronic and structural features of this compound suggest its potential in various non-biological fields.

Future research should explore its use as:

A Building Block for Organic Electronics: Investigating its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), leveraging the interplay between its electron-donating and electron-withdrawing moieties.

A Precursor for Novel Polymers: Exploring its polymerization to create materials with interesting thermal, optical, and electronic properties.

A Component in Supramolecular Chemistry: Utilizing its structure to design and synthesize novel host-guest systems and self-assembling materials.

Comprehensive Environmental Lifecycle Analysis

As with any new chemical entity, a thorough assessment of the environmental impact of this compound is essential for its responsible development and application. A comprehensive lifecycle analysis should be undertaken.

Key aspects to investigate include:

Biodegradability: Studying the susceptibility of the compound to microbial degradation in various environmental compartments (soil, water).

Toxicity: Assessing its acute and chronic toxicity to a range of aquatic and terrestrial organisms.

Atmospheric Fate: Investigating its potential for atmospheric transport and degradation, including its reaction with atmospheric oxidants. epa.gov

The following table outlines the key parameters for a comprehensive environmental lifecycle analysis:

Lifecycle StageKey Parameters to Investigate
Synthesis Raw material sourcing, energy consumption, waste generation.
Use Potential for release into the environment during application.
Disposal Fate in landfills and wastewater treatment plants.
Environmental Fate Persistence, bioaccumulation, and transformation products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene, and how can purity be optimized?

  • Methodology : Begin with a Friedel-Crafts alkylation or nucleophilic substitution to introduce the methoxy-(4-nitrophenyl) group. For purity optimization, employ reflux conditions with absolute ethanol and glacial acetic acid as catalysts, followed by solvent evaporation under reduced pressure and recrystallization . Monitor reaction progress via TLC or HPLC, and use column chromatography for purification if by-products (e.g., unreacted aldehydes) persist .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use 1H/13C NMR to verify substituent positions on the benzene rings (e.g., methyl groups at 1,4-positions and methoxy-nitroaryl linkage). FT-IR can confirm functional groups (C-O-C stretch at ~1250 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). For quantification, pair High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector set to 254 nm (nitro group absorption) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation of the nitro group and oxidation. Use desiccants to avoid moisture absorption. For handling, employ closed systems with local exhaust ventilation and PPE (nitrile gloves, safety goggles) to minimize inhalation/contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar nitroaromatic compounds?

  • Methodology : Conduct comparative assays under standardized conditions (e.g., MIC for antimicrobial activity). For example, if a study reports weak activity against E. coli while another shows potency, control variables like bacterial strain, solvent (DMSO vs. aqueous), and concentration gradients. Cross-reference with computational models (e.g., molecular docking) to assess binding affinity variations .

Q. What strategies mitigate by-product formation during the coupling of nitroaryl and methoxybenzene groups?

  • Methodology : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of nitroaryl precursor to methoxybenzene derivative). Use coupling agents like POCl₃ in non-polar solvents (toluene) under reflux to minimize hydrolysis. For persistent by-products, employ temperature-controlled stepwise addition of reagents and monitor via in-situ FT-IR .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to model electron density distribution, focusing on the nitro group’s electrophilicity and methoxy’s electron-donating effects. Validate predictions experimentally using cyclic voltammetry to measure redox potentials. Compare with analogs (e.g., 4-methoxy-3-nitrobenzoic acid) to identify structure-activity trends .

Q. What experimental designs are suitable for evaluating this compound’s potential as a photosensitizer?

  • Methodology : Assess UV-Vis absorption spectra (200–500 nm) to identify π→π* and n→π* transitions. Conduct photostability tests under UV light (365 nm) and measure singlet oxygen generation using a chemical trap (e.g., 1,3-diphenylisobenzofuran). Compare results with reference compounds (e.g., methylene blue) .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, if a methyl resonance splits across batches, check for conformational isomerism or residual solvents. Use mass spectrometry (HRMS) to confirm molecular ion consistency. If impurities persist (<5%), apply preparative HPLC with a C18 column .

Q. What statistical approaches validate reproducibility in biological assays?

  • Methodology : Use ANOVA to compare triplicate data across independent experiments. For dose-response curves (e.g., IC₅₀ determination), apply nonlinear regression models (e.g., Hill equation) with 95% confidence intervals. Report %RSD for intra-assay variability and include positive/negative controls (e.g., ampicillin for antimicrobial tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.